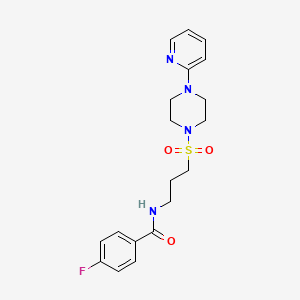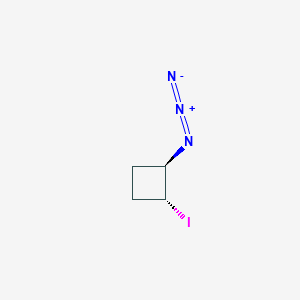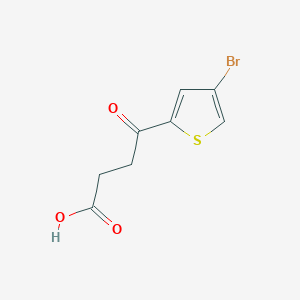
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide" is a structurally complex molecule that may be related to various derivatives characterized for their potential use as pesticides or for their antiviral properties. The presence of a 1,2,3-triazole ring suggests that it may have been synthesized using a Huisgen cycloaddition, a common method for constructing such moieties, which are known for their biological activity .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition, as reported for similar compounds . This reaction is a variant of the Huisgen cycloaddition and is often used due to its regioselectivity and efficiency in forming 1,2,3-triazoles. The synthesis likely involves the reaction of an azide-substituted precursor with an alkyne-functionalized compound under the presence of a copper(I) catalyst.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often non-planar due to the presence of different substituents that can cause steric hindrance. This non-planarity can be observed in the optimized geometries of related compounds, where aromatic rings are not coplanar with the triazole or other heterocyclic rings . The presence of halogen atoms, such as chlorine and fluorine, can influence the molecular geometry through their electronegativity and size.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The acetamide moiety could be involved in hydrogen bonding, while the halogenated aromatic rings could participate in various intermolecular interactions, such as halogen bonding or π-π interactions. These interactions are crucial in determining the compound's behavior in biological systems or in forming crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of halogens suggests a higher molecular weight and potential for specific intermolecular interactions. The compound's solubility, melting point, and stability would be determined by the functional groups present and their arrangement. The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, which could also be applicable to this compound for identifying functional groups and assessing purity .
科学的研究の応用
X-ray Powder Diffraction in Pesticide Development
The structural characterization of N-derivatives related to the target compound through X-ray powder diffraction has played a significant role in developing potential pesticides. This technique provides essential data on experimental peak positions, relative intensities, and unit-cell parameters, aiding in the synthesis of organic compounds with pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2011).
Cognitive Disorders and Alzheimer's Disease Treatment
Research on histamine H3 antagonists, which include structural analogs of the compound , shows promising effects on cognitive processes by modulating neurotransmitter release in the brain. These findings are significant for treating cognitive disorders and Alzheimer's disease, highlighting the compound's role in activating intracellular signaling pathways that could improve cognitive efficacy and potentially modify disease progression (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).
Antimicrobial and Antifungal Applications
The synthesis of new derivatives and their characterization, including the target compound or its analogs, has been explored for antimicrobial and antifungal screening. These efforts involve studying the structure-activity relationships and potential pharmaceutical applications against various microbial strains, offering insights into developing new therapeutic agents with enhanced efficacy (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to conditions like Alzheimer's disease. These studies involve synthesizing various analogs and assessing their effectiveness in inhibiting enzymatic activity, providing a foundation for developing novel therapeutic agents (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
特性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c23-16-3-7-19(8-4-16)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)13-15-1-5-17(24)6-2-15/h1-8,14,18H,9-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUZSVDVYJUVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)



![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)